![molecular formula C24H27N7O7S B607907 3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid CAS No. 2084811-68-5](/img/structure/B607907.png)

3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid

Descripción general

Descripción

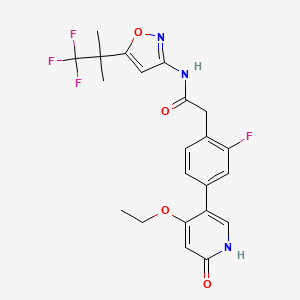

H10 is a PARP14 inhibitor that binds both the nicotinamide and adenine sites on PARP14. H10 inhibits PARP14 and induces apoptosis in HepG2 and RPMI-8226 in cancer cells in vitro.

Aplicaciones Científicas De Investigación

Antiviral Applications

PARP14 has been identified as a host factor with both pro- and anti-viral functions. It promotes interferon (IFN) production, which is crucial in the body’s response to viral infections. Studies have shown that PARP14 restricts the replication of multiple viruses, including coronaviruses and herpes simplex virus 1 (HSV-1), by enhancing IFN responses .

Cancer Research

PARP14 is emerging as a promising drug target in cancer therapy. It is involved in cellular responses and signaling pathways in the immune system, which are critical in cancer progression. PARP14 inhibitors can aggravate DNA damage in tumor cells, leading to their programmed death, and have been considered for treatment of various cancers such as diffuse large B-cell lymphoma, multiple myeloma, prostate cancer, and hepatocellular carcinoma .

Inflammatory Diseases

Due to its role in modulating IL-4 and IFN-γ signaling pathways, PARP14 affects macrophage polarization and the inflammatory response. Inhibiting PARP14 can suppress pro-tumor macrophage polarization and enhance the antitumor inflammatory response, making it a potential target for treating allergic inflammation and related diseases .

Immune System Modulation

PARP14 plays a part in the immune system’s cellular responses and signaling pathways. By conducting mono-ADP-ribosylation modification on target proteins, it takes part in the regulation of the immune system. This makes PARP14 a fascinating target for drugs aimed at modulating immune responses .

Synthetic Lethality in Cancer Therapy

PARP14 could be a potential target for a chemosensitizer based on the theory of synthetic lethality. Its unique role in homologous recombination DNA repair makes it an attractive target for developing drugs that induce synthetic lethality in cancer cells, thereby treating cancer by exploiting the cells’ own DNA repair mechanisms .

Host-Pathogen Conflict

The evolution of PARP14 under positive selection indicates its involvement in host-pathogen conflict. This suggests that PARP14 inhibitors could be used to study the dynamics of host-pathogen interactions and develop treatments that leverage these interactions to combat infections .

Mecanismo De Acción

Target of Action

The primary target of the compound known as “PARP14 inhibitor H10” or “3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid” is PARP14 . PARP14 is a member of the poly (ADP-ribose)-polymerase (PARP) superfamily of proteins . This family of proteins is involved in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and cellular proliferation .

Mode of Action

The compound selectively inhibits PARP14 . It does this by binding to the PARP14 enzyme and preventing it from performing its catalytic function . The inhibition of PARP14 leads to the accumulation of damaged DNA in cancer cells, which can eventually trigger cell death .

Biochemical Pathways

PARP14 has been implicated in promoting protumor macrophage polarization and suppressing the antitumor inflammatory response due to its role in modulating interleukin-4 (IL-4) and interferon-g signaling pathways . By inhibiting PARP14, the compound can reverse these effects and induce an inflammatory response .

Pharmacokinetics

It is known that the compound is a selective inhibitor against parp14, with an ic50 value of 490 nm This suggests that the compound has a high affinity for PARP14, which could potentially impact its bioavailability

Result of Action

The inhibition of PARP14 by the compound results in a reversal of IL-4-driven protumor gene expression in macrophages and induces an inflammatory mRNA signature . This can lead to the death of cancer cells .

Propiedades

IUPAC Name |

3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOMSHSMJCWQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PARP14 inhibitor H10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)